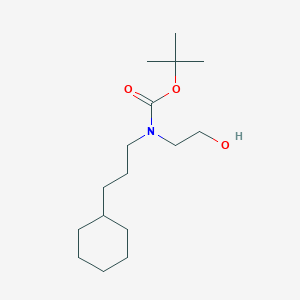

tert-Butyl (3-cyclohexylpropyl)(2-hydroxyethyl)carbamate

Description

tert-Butyl (3-cyclohexylpropyl)(2-hydroxyethyl)carbamate is a carbamate derivative characterized by a tert-butoxycarbonyl (Boc) protecting group, a 3-cyclohexylpropyl chain, and a 2-hydroxyethyl substituent. Carbamates of this type are typically synthesized via Boc protection of amines, followed by functionalization of substituents, and are widely used as intermediates in pharmaceuticals and agrochemicals due to their stability and ease of deprotection .

Such structural features make the compound valuable in drug discovery, particularly for modulating pharmacokinetic properties.

Properties

Molecular Formula |

C16H31NO3 |

|---|---|

Molecular Weight |

285.42 g/mol |

IUPAC Name |

tert-butyl N-(3-cyclohexylpropyl)-N-(2-hydroxyethyl)carbamate |

InChI |

InChI=1S/C16H31NO3/c1-16(2,3)20-15(19)17(12-13-18)11-7-10-14-8-5-4-6-9-14/h14,18H,4-13H2,1-3H3 |

InChI Key |

KAWSOLGQHIIVQJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCCC1CCCCC1)CCO |

Origin of Product |

United States |

Preparation Methods

Boc Protection of 3-Cyclohexylpropan-1-amine

The primary amine group of 3-cyclohexylpropan-1-amine is protected using Boc₂O under mild basic conditions:

-

Reaction Conditions :

-

Workup :

Alkylation with 2-Hydroxyethylamine

The Boc-protected amine undergoes alkylation with 2-hydroxyethylamine:

-

Activation :

-

Coupling :

-

Purification :

One-Pot Reductive Amination Approach

A tandem reductive amination/Boc protection method streamlines the synthesis:

-

Imine Formation :

-

Reduction and Protection :

-

Isolation :

Comparative Analysis of Methods

Critical Optimization Parameters

Solvent Selection

Temperature Control

Purification Techniques

-

Crystallization : Hexane/ethyl acetate mixtures yield high-purity carbamates.

-

Chromatography : Silica gel with hexane/ethyl acetate gradients resolves Boc-protected products.

Industrial-Scale Considerations

-

Catalyst Loading : Reduced DMAP (0.05 eq) maintains efficiency while lowering costs.

-

Continuous Stirring : Ensures homogeneity in large-scale reactions.

-

Waste Management : Ethyl acetate and hexane are recycled via distillation.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl (3-cyclohexylpropyl)(2-hydroxyethyl)carbamate can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of corresponding carbonyl compounds.

Reduction: The compound can be reduced to form amines or alcohols, depending on the specific reaction conditions and reagents used.

Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed:

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of primary or secondary amines and alcohols.

Substitution: Formation of substituted carbamates with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Applications

This compound has been explored as a prodrug in pharmaceutical formulations. Prodrugs are designed to improve the solubility and bioavailability of active pharmaceutical ingredients. The carbamate moiety can enhance the stability of the drug in physiological conditions, allowing for controlled release and improved therapeutic outcomes.

Case Study: GABA Receptor Agonists

Research indicates that derivatives of carbamate compounds can act as GABA receptor agonists, which are crucial in treating conditions like spasticity and gastroesophageal reflux disease (GERD). For instance, studies have shown that similar carbamate structures provide muscle relaxation effects, making them potential candidates for treating neurological disorders associated with spasticity .

Understanding the safety profile of tert-Butyl (3-cyclohexylpropyl)(2-hydroxyethyl)carbamate is essential for its application in pharmaceuticals. Toxicological assessments have shown that while the compound exhibits beneficial pharmacological properties, it also poses risks such as skin irritation and eye damage if mishandled .

Future Research Directions

The versatility of this compound opens avenues for future research:

- Drug Development : Further studies could optimize its structure to enhance efficacy and reduce side effects.

- Novel Applications : Investigating its use in other therapeutic areas such as anti-inflammatory or analgesic drugs.

Mechanism of Action

The mechanism of action of tert-Butyl (3-cyclohexylpropyl)(2-hydroxyethyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The hydroxyethyl group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound 24 : tert-Butyl (3-oxopropyl)carbamate

- Structure : Features a ketone (3-oxopropyl) group instead of the cyclohexylpropyl and hydroxyethyl substituents.

- Properties : Synthesized as a colorless oil (97% purity) with distinct NMR shifts (δ 9.79 for the aldehyde proton) .

- Key Difference : The ketone group increases electrophilicity, making it reactive toward nucleophiles like amines (e.g., in the synthesis of Compound 26 ).

Compound 147/148 : tert-Butyl (3-hydroxypropyl)carbamate

- Structure : Contains a 3-hydroxypropyl chain, analogous to the hydroxyethyl group but with an additional methylene unit.

- Synthesis: Prepared via Boc protection of 3-amino-1-propanol, yielding 92% as a colorless oil .

Compound 2.32 : tert-Butyl (1-cyanocyclohexyl)(3-((diethoxyphosphoryl)oxy)propyl)carbamate

- Structure: Includes a cyanocyclohexyl and phosphoryloxypropyl group.

- Application: Serves as a precursor in organophosphate synthesis, highlighting the versatility of cyclohexyl-containing carbamates .

Physicochemical Properties

Key Observations :

- The cyclohexylpropyl group in the target compound likely increases molecular weight and hydrophobicity compared to linear-chain analogs.

- Hydroxyethyl vs. hydroxypropyl: The shorter chain may reduce steric hindrance during reactions.

Advantages and Limitations

- Advantages :

- Cyclohexyl group enhances metabolic stability and membrane permeability.

- Hydroxyethyl improves solubility relative to purely hydrophobic analogs.

- Limitations: Steric bulk may hinder synthetic yields or binding in biological targets. Limited direct data on toxicity requires extrapolation from analogs.

Biological Activity

tert-Butyl (3-cyclohexylpropyl)(2-hydroxyethyl)carbamate is a carbamate compound with potential biological activities. It features a unique structure combining a tert-butyl group, a cyclohexylpropyl moiety, and a hydroxyethyl group, which may influence its interactions in biological systems. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : CHNO

- Molar Mass : Approximately 261.38 g/mol

- Structural Characteristics : The carbamate functional group allows for hydrolysis and nucleophilic substitution reactions, enhancing its reactivity in biological contexts.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have shown inhibitory effects on enzymes such as acetylcholinesterase and β-secretase, which are critical in neurodegenerative diseases like Alzheimer's.

- Cell Viability Enhancement : In vitro studies suggest that the compound may protect astrocytes from apoptosis induced by amyloid-beta peptides, a hallmark of Alzheimer's disease .

- Anti-inflammatory Effects : The compound may reduce the production of pro-inflammatory cytokines like TNF-α, which are elevated in neurodegenerative conditions.

Case Studies and Research Findings

- Neuroprotective Effects :

- Inhibition of Amyloid Aggregation :

- Comparative Analysis with Other Compounds :

Toxicity Profile

While the compound exhibits promising biological activities, caution is warranted regarding its toxicity. Preliminary assessments indicate potential adverse interactions with biological tissues, necessitating further toxicological studies to establish safety profiles for therapeutic use.

Potential Therapeutic Uses

Given its biological activities, this compound may have applications in:

- Neurodegenerative Disease Treatment : Its ability to inhibit amyloid aggregation and protect neuronal cells positions it as a candidate for further development in Alzheimer's therapy.

- Anti-inflammatory Agents : The reduction of inflammatory markers suggests potential uses in conditions characterized by chronic inflammation.

Research Gaps and Future Studies

Future research should focus on:

- In Vivo Efficacy : More extensive animal studies are needed to validate the neuroprotective effects observed in vitro.

- Mechanistic Studies : Understanding the precise molecular pathways affected by this compound will aid in optimizing its therapeutic potential.

- Long-term Toxicity Assessments : Comprehensive toxicological evaluations will be necessary before clinical applications can be considered.

Q & A

Q. What are the established synthetic methodologies for tert-butyl carbamate derivatives, and how can they be applied to synthesize tert-Butyl (3-cyclohexylpropyl)(2-hydroxyethyl)carbamate?

Methodological Answer:

- Step 1 : Introduce the tert-butoxycarbonyl (Boc) group to the amine precursor using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP in THF) .

- Step 2 : Purify via column chromatography with gradients of ethyl acetate/hexane to separate by-products. Adapt this to the target compound by selecting 3-cyclohexylpropylamine and 2-hydroxyethylamine derivatives as starting materials.

- Key Consideration : Steric hindrance from the cyclohexyl group may require extended reaction times or elevated temperatures (40–60°C) .

Q. Which analytical techniques are critical for characterizing tert-butyl carbamate derivatives?

Methodological Answer:

- NMR Spectroscopy : Identify tert-butyl protons (δ ~1.4 ppm) and carbamate NH (broad peak, δ ~5–6 ppm). Use NMR to confirm carbonyl resonance (~155 ppm) .

- Mass Spectrometry : Match molecular ion peaks to the exact mass (C₁₄H₂₅NO₃: 255.18 g/mol) .

- X-ray Crystallography : Resolve conformational details using SHELXL for refinement, focusing on cyclohexyl and hydroxyethyl moieties .

Q. What are the optimal storage conditions to prevent degradation of tert-butyl carbamates?

Methodological Answer:

- Storage : Under inert gas (N₂/Ar) at 2–8°C in airtight containers with desiccants. Use amber glass to avoid photodegradation .

- Stability : Avoid acidic/basic conditions; neutral pH buffers are recommended for solutions. Decomposition via carbamate hydrolysis is common in protic solvents .

Advanced Questions

Q. How can researchers address discrepancies between computational models and experimental crystallographic data for tert-butyl carbamates?

Methodological Answer:

- Refinement : Use SHELXL with anisotropic displacement parameters and apply restraints (ISOR/SIMU) for disordered tert-butyl groups .

- Validation : Compare DFT-optimized geometries with ORTEP-3-generated crystal structures to identify packing-induced conformational changes .

- Hirshfeld Analysis : Quantify intermolecular interactions (e.g., H-bonding) influencing solid-state conformations .

Q. What strategies enhance diastereoselectivity in synthesizing tert-butyl carbamates with multiple stereocenters?

Methodological Answer:

- Chiral Auxiliaries : Use enantiopure 2-hydroxyethylamine derivatives to induce asymmetry .

- Catalytic Asymmetry : Employ Ru or Pd catalysts for kinetic resolution during carbamate formation .

- Temperature Control : Perform reactions at low temperatures (−20°C) to minimize epimerization during Boc protection .

Q. How should researchers troubleshoot low yields during purification of tert-butyl carbamates?

Methodological Answer:

Q. What crystallographic challenges arise with tert-butyl carbamates, and how can they be mitigated?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.